3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid
CAS No.: 1261969-59-8
Cat. No.: VC11772621
Molecular Formula: C18H19NO4S
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261969-59-8 |
|---|---|
| Molecular Formula | C18H19NO4S |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 3-methyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C18H19NO4S/c1-13-11-15(18(20)21)7-8-17(13)14-5-4-6-16(12-14)24(22,23)19-9-2-3-10-19/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21) |
| Standard InChI Key | BJMHGVQZOZUPCU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid is characterized by a benzoic acid backbone substituted with a methyl group at the 3-position and a 3-(pyrrolidinylsulfonyl)phenyl moiety at the 4-position. The IUPAC name is 3-methyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid, and its canonical SMILES representation is CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₄S |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 1261969-59-8 |
| XLogP3 | 3.2 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface | 89.1 Ų |
| Solubility | Moderate in DMSO, Methanol |
The compound’s sulfonyl group enhances its polarity, making it suitable for interactions with biological targets such as enzymes or receptors.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzoic acid core. A representative protocol includes:
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Sulfonation: Introduction of the pyrrolidinylsulfonyl group via reaction with pyrrolidine and sulfur trioxide.
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Coupling: Attachment of the sulfonated phenyl group to the methyl-benzoic acid backbone using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
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Purification: Crystallization or chromatography to isolate the product.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | Pyrrolidine, SO₃, DCM, 0°C → RT, 12h | 72% |
| Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 24h | 58% |
| Purification | Recrystallization (Ethanol/Water) | 95% |
Critical parameters include temperature control during sulfonation to avoid side reactions and the use of palladium catalysts for efficient coupling.
Pharmaceutical Applications
Biological Activity
While direct pharmacological data remain limited, the compound’s structural analogs suggest potential applications:
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Enzyme Inhibition: The sulfonyl group may interact with ATP-binding pockets in kinases, similar to FDA-approved kinase inhibitors like imatinib.
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Receptor Modulation: The pyrrolidine ring could facilitate binding to G-protein-coupled receptors (GPCRs), as seen in antipsychotic drugs.
Preclinical Research
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Drug Candidate Synthesis: Used as a building block for molecules targeting inflammatory pathways (e.g., COX-2 inhibitors).
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Structure-Activity Relationship (SAR) Studies: Modifications to the methyl or sulfonyl groups are explored to enhance bioavailability.
| Supplier | Purity | Packaging | Price (100 mg) |
|---|---|---|---|
| EvitaChem | ≥98% | Amber glass vial | $450 |
| CymitQuimica | ≥95% | Polypropylene | $320 |
Future Directions and Challenges
Research Opportunities
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Target Identification: High-throughput screening to identify protein targets.
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Prodrug Development: Esterification of the carboxylic acid group to improve membrane permeability.
Synthetic Challenges
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Regioselectivity: Achieving precise substitution patterns during coupling reactions.
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Scalability: Optimizing catalyst recovery in palladium-mediated steps.
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